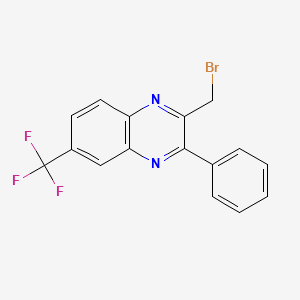
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of bromomethyl, phenyl, and trifluoromethyl groups in this compound enhances its reactivity and potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with α-halo-β-dicarbonyl compounds. One common method includes the reaction of 2,3-dichloroquinoxaline with bromomethyl reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl and trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Agriculture: The compound can be used in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the bromomethyl and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Trifluoromethyl)quinoxaline:
2-(Bromomethyl)quinoxaline: Lacks the phenyl and trifluoromethyl groups, leading to different biological and chemical properties.
Uniqueness
The presence of these groups allows for a wide range of chemical modifications and enhances the compound’s utility in various fields .
Properties
CAS No. |
646512-58-5 |
|---|---|
Molecular Formula |
C16H10BrF3N2 |
Molecular Weight |
367.16 g/mol |
IUPAC Name |
2-(bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C16H10BrF3N2/c17-9-14-15(10-4-2-1-3-5-10)22-13-8-11(16(18,19)20)6-7-12(13)21-14/h1-8H,9H2 |
InChI Key |
TZOZYSMKHLVZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


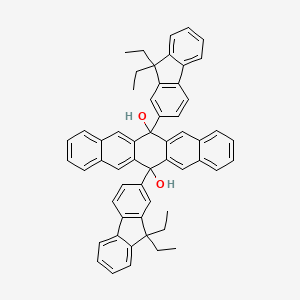
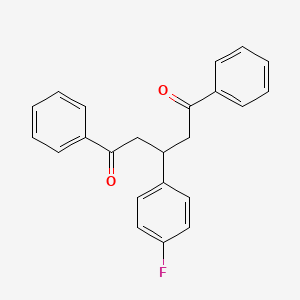
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
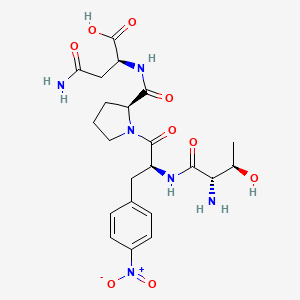
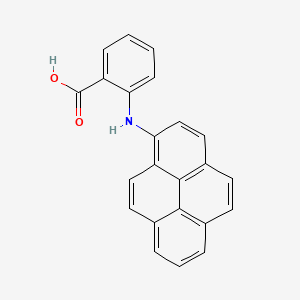
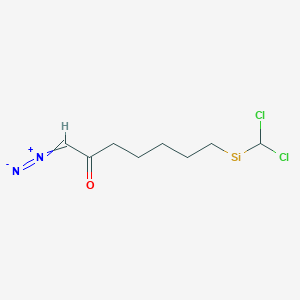
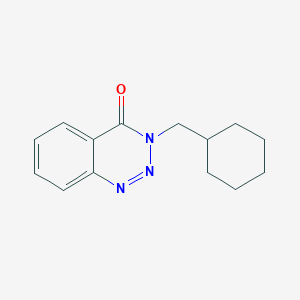
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
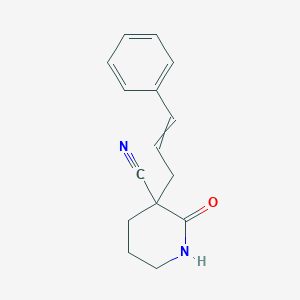
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
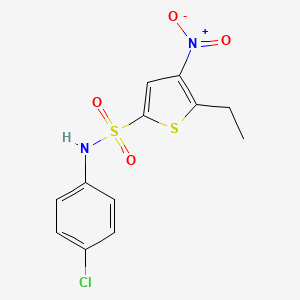
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
